Di-tert-butyl 2-methylidenebutanedioate
Description
Di-tert-butyl 2-methylidenebutanedioate is a diester compound featuring a central butanedioate backbone substituted with two tert-butyl groups and a methylidene moiety. This structure confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, polymer chemistry, and pharmaceutical intermediates.
Properties
CAS No. |
7398-94-9 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ditert-butyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(11(15)17-13(5,6)7)8-10(14)16-12(2,3)4/h1,8H2,2-7H3 |
InChI Key |
ZPIUXAZYNQLASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Di-tert-butyl dicarbonate (CAS: 24424-99-5)
- Structure : Contains two tert-butyl carbonate groups.
- Properties : Boiling point: 56–57°C; flash point: 37°C; classified as flammable and toxic upon inhalation .
- Applications : Used as a protecting group reagent in peptide synthesis. Unlike this compound, it lacks a reactive methylidene group, limiting its utility in addition reactions.
- Stability : Sensitive to strong oxidizers and moisture, requiring stringent storage conditions .
L-Aspartic acid di-tert-butyl ester hydrochloride
- Structure : Features tert-butyl esters on aspartic acid’s carboxyl groups and an amine hydrochloride.
- Applications : Employed in neurological studies due to its role in modulating neurotransmitter analogs. The absence of a methylidene group restricts its use in conjugation reactions compared to this compound .
- Reactivity : The tert-butyl esters act as protective groups, enabling selective deprotection during synthesis—a shared feature with this compound .
Functional Analogues with Methylidene Groups
Tyrphostins (e.g., AG 555)
- Structure: Contain a di-tert-butyl phenol group and a reactive α,β-unsaturated ketone.
- Reactivity : The α,β-unsaturated system allows for Michael addition, akin to the methylidene in this compound. However, tyrphostins exhibit higher electrophilicity due to aromatic conjugation, enhancing their biological activity (e.g., kinase inhibition) .
- Applications : Primarily used in biochemical assays, contrasting with the synthetic utility of this compound.
CGP-7930
- Structure: A tert-butyl phenol derivative with a bicyclic ether system.
- Properties : Lower steric hindrance compared to this compound, facilitating receptor binding in GABA-B agonist studies .
- Thermal Stability : Less stable than this compound due to the absence of a fully substituted ester backbone.
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₂₂O₄ | N/A* | N/A* | Methylidene, tert-butyl ester |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 56–57 | 37 | Carbonate, tert-butyl |
| L-Aspartic acid di-tert-butyl ester HCl | C₁₂H₂₃NO₄·HCl | >200 (decomposes) | N/A | tert-butyl ester, amine |
Research Findings and Limitations
- Synthetic Utility : this compound’s methylidene group enables regioselective additions, a feature absent in simpler tert-butyl esters like Di-tert-butyl dicarbonate .
- Safety Profile : Unlike Di-tert-butyl dicarbonate, which poses inhalation toxicity risks , the methylidenebutanedioate derivative may exhibit lower volatility due to higher molecular weight, though empirical data are lacking.
- Knowledge Gaps: Direct comparative studies on stability, toxicity, and catalytic applications of this compound are scarce, highlighting the need for targeted research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
